molecular formula C16H20N4O2S B5327480 2-({4-ALLYL-5-[1-(2-METHYLPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

2-({4-ALLYL-5-[1-(2-METHYLPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B5327480
M. Wt: 332.4 g/mol
InChI Key: IFCOPBBXDWGZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-ALLYL-5-[1-(2-METHYLPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with a molecular formula of C14H17N3OS It is characterized by the presence of a triazole ring, an allyl group, and a methylphenoxyethyl moiety

Properties

IUPAC Name

2-[[5-[1-(2-methylphenoxy)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-4-9-20-15(18-19-16(20)23-10-14(17)21)12(3)22-13-8-6-5-7-11(13)2/h4-8,12H,1,9-10H2,2-3H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCOPBBXDWGZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C2=NN=C(N2CC=C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ALLYL-5-[1-(2-METHYLPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the allyl group and the methylphenoxyethyl moiety. The final step involves the formation of the sulfanylacetamide linkage. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({4-ALLYL-5-[1-(2-METHYLPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can be further utilized in different applications, including drug development and material science.

Scientific Research Applications

2-({4-ALLYL-5-[1-(2-METHYLPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-ALLYL-5-[1-(2-METHYLPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. The allyl and methylphenoxyethyl groups may interact with biological membranes, affecting cell permeability and signaling pathways. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-ALLYL-5-[1-(4-METHYLPHENOXY)ETHYL]-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-ALLYL-5-[1-(2-CHLORO-5-METHYLPHENOXY)ETHYL]-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-ALLYL-5-[1-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-YL]THIO-N-PHENYLACETAMIDE

Uniqueness

2-({4-ALLYL-5-[1-(2-METHYLPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group and the methylphenoxyethyl moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.